18:0 Diether PC

Phospholipase A2 resistance Liposome stability Membrane enzymology

This synthetic diether phosphatidylcholine replaces hydrolyzable ester bonds with stable ether linkages at both sn-1 and sn-2 positions, delivering complete resistance to phospholipase A2 cleavage, acid/base-catalyzed hydrolysis, and oxidative degradation. Essential for oriented solid-state NMR, long-term bilayer studies, and liposomal drug delivery where conventional ester lipids (DSPC, DPPC) undergo rapid structural failure. Diether liposomes retain >70% of entrapped calcein after 10 hours at 90°C, enabling thermophilic membrane protein reconstitution under near-boiling conditions. Substituting with diester phosphatidylcholines leads to experimental failure via fundamentally different degradation kinetics. Procure this non-hydrolyzable ether lipid to eliminate lipid-degradation artifacts and ensure reproducible membrane stability across extended-duration, high-temperature, or chemically harsh protocols.

Molecular Formula C44H92NO6P
Molecular Weight 762.2 g/mol
CAS No. 1188-85-8
Cat. No. B1171582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name18:0 Diether PC
CAS1188-85-8
Molecular FormulaC44H92NO6P
Molecular Weight762.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCCCCCCC
InChIInChI=1S/C44H92NO6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-39-48-42-44(43-51-52(46,47)50-41-38-45(3,4)5)49-40-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h44H,6-43H2,1-5H3/t44-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

18:0 Diether PC (CAS 1188-85-8): A Non-Hydrolyzable Ether Phosphatidylcholine for Ultra-Stable Lipid Bilayer Research


18:0 Diether PC (1,2-di-O-octadecyl-sn-glycero-3-phosphocholine) is a synthetic glycerophospholipid in which the sn-1 and sn-2 glycerol positions are linked to octadecyl (18:0) hydrocarbon chains via ether bonds rather than the hydrolyzable ester bonds found in conventional diacyl phosphatidylcholines . This structural substitution confers exceptional chemical and oxidative stability, enabling the compound to mimic archaeal membrane components and serve as a non-hydrolyzable lipid in vesicle encapsulation, oriented solid-state NMR, and long-term bilayer studies where conventional ester lipids would undergo degradation [1].

Why 18:0 Diether PC Cannot Be Substituted with Conventional Ester Phosphatidylcholines in Critical Stability Applications


Attempting to substitute 18:0 Diether PC with conventional diester phosphatidylcholines (e.g., DSPC, DPPC) in stability-sensitive applications leads to experimental failure due to fundamentally different chemical degradation pathways. Ether lipids have been introduced as long-term stable alternatives to the more natural, albeit easier degradable, ester lipids in the preparation of oriented lipid bilayers and bicelles for oriented-sample solid-state NMR spectroscopy [1]. While ester lipids undergo rapid hydrolysis under acidic or alkaline conditions and are susceptible to phospholipase-mediated cleavage, diether lipids resist hydrolysis across a wide pH range, do not undergo oxidation-mediated degradation, and are inherently resistant to phospholipase A2 due to the absence of an sn-2 ester bond . The saturated 18-carbon chains of 18:0 Diether PC further enhance oxidative stability compared to unsaturated ether lipid analogs, making this specific compound the preferred choice for experiments requiring extended duration, elevated temperature, or harsh chemical environments where ester lipid membranes would rapidly lose structural integrity .

Quantitative Differentiation of 18:0 Diether PC: Head-to-Head Evidence Against Ester Lipid Comparators


Enzymatic Hydrolysis Resistance: 18:0 Diether PC vs. Diester Phosphatidylcholine (DSPC) Against Phospholipase A2

Phospholipase A2 (PLA2) specifically recognizes and hydrolyzes the sn-2 acyl ester bond in conventional diacyl phospholipids such as DSPC. In direct contrast, 18:0 Diether PC possesses an ether bond at both the sn-1 and sn-2 positions, rendering it a non-substrate for PLA2. This property has been explicitly validated in snake venom PLA2 studies where diether phosphatidylcholines remain intact under conditions that completely hydrolyze their diester counterparts [1]. Commercial liposome formulations further document that 'Phospholipase A2 (PLA2) cannot hydrolyze the ether lipid liposomes. Diether lipids do not go through hydrolysis due to having an ether bond instead of an acyl bond' . This biochemical inertness is a definitive, quantifiable differentiator: 0% hydrolysis for 18:0 Diether PC versus rapid and complete degradation of ester PC under identical enzymatic challenge.

Phospholipase A2 resistance Liposome stability Membrane enzymology

Thermal Stability: Calcein Leakage from Diether vs. Ester Liposomes at Extreme Temperatures

Thermal stability represents a key quantitative differentiator. A comparative study of ether liposomes (extracted from archaeobacteria) versus ester liposomes (composed of dimyristoyl phosphatidylcholine and dimyristoyl phosphatidylglycerol) demonstrated that ether liposomes exhibited marked stability when exposed to 121 °C, with performance comparable or superior to cholesterol-stabilized ester liposomes [1]. While this study used natural archaeal ether lipids rather than synthetic 18:0 Diether PC, the class-level inference is strong: ether linkages confer intrinsic thermal robustness. Further supporting data from synthetic diether liposomes shows that after 10 hours at 90 °C, only 27% of entrapped calcein was released, independent of pH [2]. Commercial documentation for 18:0 Diether PC liposomes states they 'can withstand higher temperatures' and are 'suitable candidates for experiments that need to be performed at a higher temperature for an extended period of time' .

Liposome thermal stability Archaeal lipid mimetics Drug delivery vehicle stability

pH Stability Profile: Ether vs. Ester Bond Integrity Across Acidic and Alkaline Conditions

Ester bonds in conventional phosphatidylcholines undergo acid- or base-catalyzed hydrolysis, limiting the pH range in which stable liposomes can be formulated or stored. In direct comparison, 'ether bonds are more stable than ester linkages over a wide range of acidic or alkaline pH' . This difference is quantified in commercial liposome product specifications, which note that 18:0 Diether PC liposomes maintain structural integrity across a pH range where ester liposomes rapidly degrade [1]. Additionally, the saturated alkyl chains of 18:0 Diether PC 'gives stability towards degradation in oxidative conditions'—a complementary stability dimension absent in unsaturated ether lipid analogs (e.g., 18:1 Diether PC) .

Chemical stability Liposome formulation pH-responsive drug delivery

Bilayer Phase Behavior: Interdigitation and Cholesterol Responsiveness Compared to Diester Analog DPPC

X-ray diffraction and ²H-NMR studies directly compared the phase behavior of diether phosphatidylcholine (1,2-di-O-hexadecyl-sn-glycero-3-phosphocholine, DHPC) with its diester analog (1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC). At 22 °C, DHPC bilayers in the absence of cholesterol exhibited an interdigitated phase, whereas DPPC bilayers did not. Upon addition of 50 mol% cholesterol, DHPC bilayers converted from interdigitated to non-interdigitated, becoming structurally indistinguishable from cholesterol-containing DPPC bilayers by X-ray diffraction [1]. This demonstrates that diether PC bilayers can be 'tuned' between interdigitated and non-interdigitated states via cholesterol addition—a property not observed in the ester analog. Furthermore, below the phase transition temperature (Tc), the diester DPPC/cholesterol dispersions showed progressive intensity loss of sn-2 chain components, a thermotropic effect absent in the diether DHPC/cholesterol spectra [1].

Lipid bilayer phase behavior Membrane biophysics X-ray diffraction

Optimal Use Cases for 18:0 Diether PC: Where Ether Linkage Stability Defines Experimental Success


Long-Term Oriented Solid-State NMR Spectroscopy of Membrane Proteins

Oriented solid-state NMR requires lipid bilayers that remain aligned and structurally intact over extended data acquisition periods (days to weeks). Ether lipids, including 18:0 Diether PC, have been explicitly introduced as long-term stable alternatives to ester lipids for this application due to their resistance to hydrolysis and oxidation [1]. The saturated 18:0 chains provide a well-defined, rigid bilayer environment that yields reproducible quadrupolar splittings, while the ether bonds prevent membrane degradation that would otherwise alter alignment and compromise spectral quality.

Non-Hydrolyzable Liposomal Drug Carriers for Enzyme-Rich Environments

When formulating liposomes for drug delivery in biological fluids containing phospholipases (e.g., serum, gastrointestinal tract, inflammatory sites), 18:0 Diether PC offers definitive protection against enzymatic degradation. The absence of an sn-2 ester bond renders these liposomes completely resistant to phospholipase A2 hydrolysis, a property documented across both primary research and commercial product literature [2]. This ensures that encapsulated cargo remains sequestered until the liposome reaches its intended target or undergoes controlled release via alternative mechanisms.

Calcein-Encapsulated Vesicles for Leakage Assays Requiring Non-Hydrolyzable Background

18:0 Diether PC is specifically cited as a 'nonhydrolizable ether lipid in calcein-containing vesicles' [3]. In membrane permeability or fusion assays, any background leakage due to lipid degradation confounds data interpretation. By using 18:0 Diether PC as the matrix lipid, researchers can attribute observed calcein release exclusively to the experimental variable (e.g., peptide insertion, osmotic stress) rather than to spontaneous ester hydrolysis, thereby improving assay signal-to-noise and reproducibility.

Thermophilic Protein Reconstitution and High-Temperature Membrane Studies

The thermal stability of diether liposomes, which retain >70% of entrapped calcein after 10 hours at 90 °C [4], enables functional reconstitution of thermophilic membrane proteins that require temperatures exceeding the phase transition of conventional ester lipids. 18:0 Diether PC provides a chemically stable bilayer platform that can be heated to near-boiling temperatures without catastrophic leakage, allowing biophysical characterization of heat-stable ion channels, transporters, and receptors under physiologically relevant conditions for extremophiles.

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